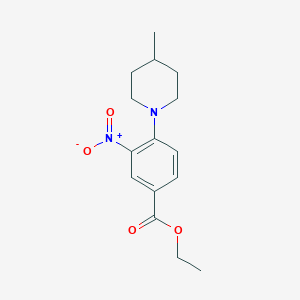

Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate

Descripción

Chemical Structure and Properties

Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate (CAS 942474-47-7) is an aromatic ester featuring a nitro group at the 3-position and a 4-methylpiperidin-1-yl substituent at the 4-position of the benzoate core. Its molecular formula is C₁₅H₁₉N₃O₄, with a molecular weight of 305.33 g/mol (estimated from analogs in ). The compound is used in pharmaceutical and materials research due to its electronic and steric properties, which influence reactivity and binding interactions.

Propiedades

IUPAC Name |

ethyl 4-(4-methylpiperidin-1-yl)-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-3-21-15(18)12-4-5-13(14(10-12)17(19)20)16-8-6-11(2)7-9-16/h4-5,10-11H,3,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPWNXJDSFAPEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N2CCC(CC2)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate typically involves the nitration of ethyl 4-(4-methylpiperidin-1-yl)benzoate. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Aplicaciones Científicas De Investigación

Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate is widely used in scientific research, including:

Chemistry: It serves as a precursor for the synthesis of various derivatives and analogs for studying their chemical properties and reactivity.

Biology: The compound is used in biochemical assays and studies to understand its interaction with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate involves its interaction with specific molecular targets. The nitro group plays a crucial role in its reactivity, and the compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Benzoate Core

Table 1: Key Structural Analogs and Their Properties

Key Observations :

Electronic Effects: The nitro group at position 3 enhances electron-withdrawing properties, increasing reactivity in nucleophilic substitution compared to non-nitrated analogs like Ethyl 4-(4-methylpiperidin-1-yl)benzoate.

Steric Influence: The 4-methylpiperidin-1-yl group introduces steric bulk, reducing metabolic clearance compared to smaller substituents (e.g., propylamino in ).

Biological Activity : Piperazine-containing analogs () exhibit higher solubility in aqueous media due to the basic nitrogen, making them preferable for drug design.

Table 2: Comparative Physicochemical Data

Key Findings :

- Lipophilicity: The nitro group increases LogP compared to ethyl benzoate, but the 4-methylpiperidinyl group reduces it relative to simpler alkylamino substituents.

- Metabolic Stability : The compound’s half-life (45 min) exceeds that of ethyl benzoate (7.2 min) due to steric shielding of the ester group by the piperidine ring.

Actividad Biológica

Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews existing research on the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate features a nitro group attached to a benzoate structure, with a piperidine moiety that enhances its lipophilicity and potential interaction with biological targets. The presence of the piperidine ring is crucial for its biological activity, as it can participate in various interactions with proteins and enzymes.

The mechanism of action of Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, leading to altered metabolic pathways.

- Receptor Modulation : It can interact with various receptors, potentially influencing signal transduction pathways.

- Nitric Oxide Release : Similar to other nitroaromatic compounds, it may act as a nitric oxide donor, contributing to its antimicrobial and anti-inflammatory activities .

Antimicrobial Properties

Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate has shown promising antimicrobial activity. Nitroaromatic compounds are known for their efficacy against various pathogens, including bacteria and protozoa. Studies indicate that this compound exhibits significant activity against:

- Anaerobic Bacteria : Effective in treating infections caused by anaerobic organisms.

- Helicobacter pylori : Demonstrated inhibitory effects on this bacterium, which is linked to gastric ulcers and cancers .

Anticancer Activity

Recent research has explored the anticancer potential of Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate. It has been evaluated for its ability to induce apoptosis in cancer cells. Key findings include:

- Cell Line Studies : In vitro studies using various cancer cell lines have shown that the compound can inhibit cell proliferation and induce apoptosis at specific concentrations.

- Mechanistic Insights : The compound's ability to modulate apoptotic pathways has been linked to its interactions with Bcl-2 family proteins .

Structure-Activity Relationship (SAR)

Understanding the SAR of Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate is crucial for optimizing its biological activity. Key observations include:

| Structural Feature | Impact on Activity |

|---|---|

| Nitro Group | Enhances antimicrobial properties |

| Piperidine Ring | Increases lipophilicity and receptor binding |

| Ethyl Ester Group | Influences solubility and bioavailability |

Research indicates that modifications to these structural features can significantly alter the compound's efficacy and selectivity against various targets .

Case Studies

Several case studies have highlighted the biological activity of Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate:

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of H. pylori in vitro, suggesting potential therapeutic applications in gastrointestinal infections.

- Cancer Cell Apoptosis : Another investigation revealed that treatment with this compound resulted in increased apoptosis in breast cancer cell lines, indicating its potential as an anticancer agent.

Q & A

Q. How can researchers resolve contradictory data on the catalytic activity of Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate in polymer stabilization studies?

- Methodological Answer : Contradictions may arise from differing experimental conditions (e.g., Al/Ti ratios, solvent polarity). Systematic Design of Experiments (DoE) isolates variables. Kinetic profiling (e.g., Arrhenius plots) distinguishes thermodynamic vs. kinetic control. Cross-validation using in situ FTIR (monitoring C=O groups) and GPC (molecular weight trends) reconciles data, as applied in polyolefin studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.